4-[(4-methylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one
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Overview
Description
4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a piperazine ring, a pyridazine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, triethylamine, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The piperazine and pyridazine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-piperazinecarbonyl chloride: Shares the piperazine ring and carbonyl group but lacks the pyridazine and phenyl groups.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring and phenyl group but differs in the overall structure.
Uniqueness
4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of piperazine, pyridazine, and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-(4-methylpiperazine-1-carbonyl)-3,4-diphenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H22N4O2/c1-25-12-14-26(15-13-25)22(28)19-18(16-8-4-2-5-9-16)20(23-24-21(19)27)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,24,27) |
InChI Key |
LOFAQJRSXRSNKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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